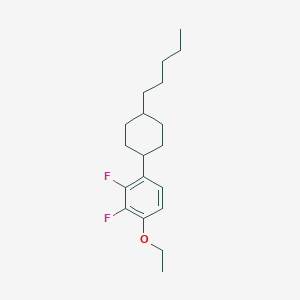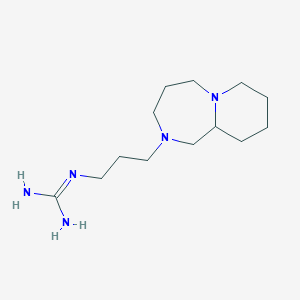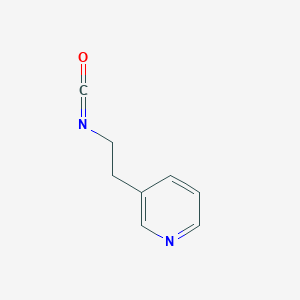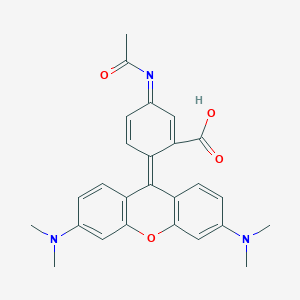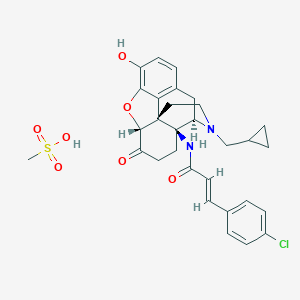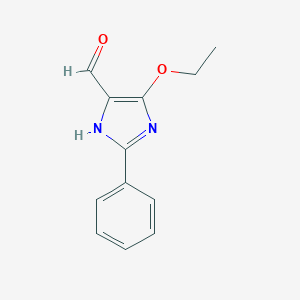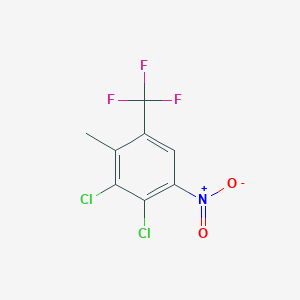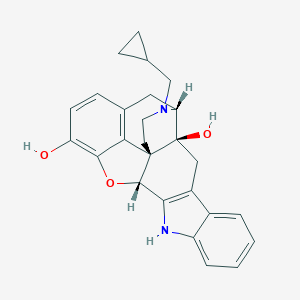
Naltrindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naltrindole is a highly potent and selective delta opioid receptor antagonist. It is primarily used in biomedical research to study the delta opioid receptor, which plays a significant role in modulating pain and mood. This compound is derived from naltrexone, a well-known opioid antagonist, and has been modified to enhance its selectivity for the delta opioid receptor .
Preparation Methods
Naltrindole can be synthesized using the Fischer indole synthesis method. This method involves the reaction of naltrexone hydrochloride with various phenylhydrazines under mildly acidic, aqueous conditions. The reaction is typically carried out in boiling water, and the products are obtained by simple filtration. This method is efficient, environmentally friendly, and suitable for gram-scale synthesis .
Chemical Reactions Analysis
Naltrindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Scientific Research Applications
Naltrindole is widely used in scientific research due to its high selectivity for the delta opioid receptor. Some of its applications include:
Chemistry: this compound is used to study the structure-activity relationships of opioid receptors and to develop new opioid receptor ligands.
Biology: It is used to investigate the role of delta opioid receptors in various biological processes, including pain modulation, mood regulation, and neuroprotection.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic applications in pain management, addiction treatment, and neuroprotection.
Industry: It is used in the development of new pharmaceuticals targeting the delta opioid receptor
Mechanism of Action
Naltrindole exerts its effects by binding to the delta opioid receptor, a G-protein coupled receptor. Upon binding, this compound acts as an antagonist, blocking the receptor’s activity and preventing the binding of endogenous opioid peptides. This inhibition can modulate various physiological processes, including pain perception and mood regulation. This compound’s high selectivity for the delta opioid receptor is attributed to its structural modifications, which enhance its binding affinity and specificity .
Comparison with Similar Compounds
Naltrindole is unique due to its high selectivity and potency for the delta opioid receptor. Similar compounds include:
Naltrexone: A non-selective opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
Naltriben: Another delta opioid receptor antagonist with a similar structure to this compound but with different pharmacological properties.
Naloxone: A non-selective opioid receptor antagonist used to reverse opioid overdose
This compound’s uniqueness lies in its structural modifications, which confer high selectivity for the delta opioid receptor, making it a valuable tool in opioid receptor research and drug development.
Properties
CAS No. |
111555-53-4 |
|---|---|
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 |
InChI Key |
WIYUZYBFCWCCQJ-IFKAHUTRSA-N |
SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Synonyms |
17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan naltrindole natrindole hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


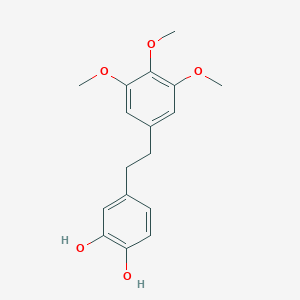
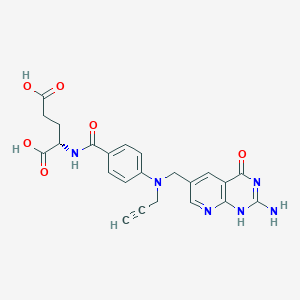
![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
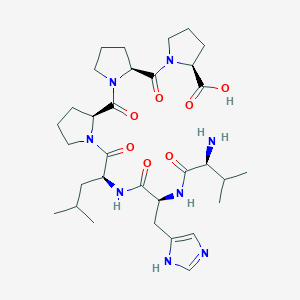
![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
